5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C18H12Cl2N2O3S This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxybenzylidene group, and a thioxodihydro-pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the intermediate 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with thiourea and a suitable catalyst under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H14Cl2N2O4S |
---|---|
Molecular Weight |
437.3g/mol |
IUPAC Name |
5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-26-16-7-10(6-13-17(24)22-19(28)23-18(13)25)2-5-15(16)27-9-11-3-4-12(20)8-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28) |
InChI Key |
IWZIKSNDWKGIDS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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